![molecular formula C16H23N5O2S B6779096 N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide](/img/structure/B6779096.png)
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide
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Overview
Description
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide: is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the benzyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide:
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways, given its potential to interact with various biological targets.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide: can be compared with other compounds that have similar structural features:
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-phosphonate: Features a phosphonate group, which may alter its biological activity and chemical reactivity.
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-thiol: Contains a thiol group, potentially offering different reactivity and binding properties.
The uniqueness of This compound lies in its combination of the sulfonamide group with the triazole and pyrrolidine rings, which may confer specific biological activities not seen in the other similar compounds.
Properties
IUPAC Name |
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methyltriazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-16(13-18-24(22,23)15-11-17-19-20(15)2)9-6-10-21(16)12-14-7-4-3-5-8-14/h3-5,7-8,11,18H,6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCLWDZQHZVDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC2=CC=CC=C2)CNS(=O)(=O)C3=CN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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